Cas no 866136-11-0 (2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole)
![2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole structure](https://www.kuujia.com/scimg/cas/866136-11-0x500.png)
2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 8G-406S
- 2-[3-[(4-chlorophenoxy)methyl]phenyl]-1,3-benzothiazole
- 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole
- AKOS005102775
- 866136-11-0
- Benzothiazole, 2-[3-[(4-chlorophenoxy)methyl]phenyl]-
-
- Inchi: 1S/C20H14ClNOS/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2
- InChI Key: TUFKMCNJWSSNDY-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2N=C1C1=CC=CC(COC2=CC=C(Cl)C=C2)=C1
Computed Properties
- Exact Mass: 351.0484629g/mol
- Monoisotopic Mass: 351.0484629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4Ų
- XLogP3: 6.4
Experimental Properties
- Density: 1.311±0.06 g/cm3(Predicted)
- Boiling Point: 524.0±60.0 °C(Predicted)
- pka: 0.69±0.10(Predicted)
2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633963-1mg |
2-(3-((4-Chlorophenoxy)methyl)phenyl)benzo[d]thiazole |
866136-11-0 | 98% | 1mg |
¥464.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633963-5mg |
2-(3-((4-Chlorophenoxy)methyl)phenyl)benzo[d]thiazole |
866136-11-0 | 98% | 5mg |
¥661.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633963-2mg |
2-(3-((4-Chlorophenoxy)methyl)phenyl)benzo[d]thiazole |
866136-11-0 | 98% | 2mg |
¥536.00 | 2024-04-27 |
2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole
Recent Advances in the Study of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole (CAS: 866136-11-0)
The compound 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole (CAS: 866136-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzothiazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and structural optimization of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole to enhance its bioactivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the chlorophenoxy moiety significantly influenced the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study employed molecular docking and in vitro assays to validate these findings, suggesting that the compound could serve as a promising anti-inflammatory agent.
Another key area of investigation has been the compound's potential anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by flow cytometry and Western blot analyses.
In addition to its therapeutic potential, recent studies have also explored the pharmacokinetic profile of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated favorable oral bioavailability and metabolic stability, making it a viable candidate for further development.
Despite these promising findings, challenges remain in the clinical translation of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole. Issues such as off-target effects and potential toxicity at higher doses need to be addressed through further optimization and rigorous safety assessments. Nonetheless, the compound's unique chemical structure and multifaceted bioactivity make it a compelling subject for ongoing research.
In conclusion, 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole (CAS: 866136-11-0) represents a promising scaffold for the development of novel therapeutic agents. Continued research into its mechanism of action, structural derivatives, and clinical potential will be crucial in unlocking its full pharmacological value.
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